molecular formula C19H18FN3O4S B2952958 3-fluoro-4-methoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzenesulfonamide CAS No. 1020974-68-8

3-fluoro-4-methoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzenesulfonamide

Cat. No.: B2952958
CAS No.: 1020974-68-8
M. Wt: 403.43
InChI Key: PGMLNQGMJFJCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-fluoro-4-methoxy group and an aromatic amine side chain containing a 6-methoxypyridazin-3-yl moiety attached to a 2-methylphenyl group. The fluorine and methoxy substituents likely enhance metabolic stability and binding affinity, while the pyridazine ring may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-12-4-5-13(16-7-9-19(27-3)22-21-16)10-17(12)23-28(24,25)14-6-8-18(26-2)15(20)11-14/h4-11,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLNQGMJFJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN3O4SC_{19}H_{18}FN_{3}O_{4}S with a molecular weight of 403.4 g/mol. The structure features a sulfonamide group, which is known for its role in various biological activities.

The biological activity of sulfonamide derivatives often involves inhibition of specific enzymes or receptors. For instance, sulfonamides can inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The presence of the methoxy and fluoro groups may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the N-phenylbenzamide class, which have shown broad-spectrum activity against viruses such as HIV-1 and Hepatitis B Virus (HBV). For example, derivatives like IMB-0523 demonstrated significant inhibitory effects on HBV replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication through deaminase-independent mechanisms .

CompoundIC50 (µM)SI (Selectivity Index)
IMB-05231.9958
Lamivudine (3TC)7.37>60

This table summarizes the efficacy of IMB-0523 compared to lamivudine, indicating that the novel derivative may be more effective against drug-resistant strains of HBV.

Anticancer Activity

The sulfonamide moiety has been implicated in anticancer activity through inhibition of tumor growth and induction of apoptosis in cancer cells. Research into similar compounds suggests that they may modulate signaling pathways involved in cell proliferation and survival, such as those mediated by the PI3K/Akt pathway.

Case Studies

  • Hepatitis B Virus Inhibition : A study evaluated the anti-HBV activity of various N-phenylbenzamide derivatives, including those structurally similar to our compound. The results indicated that these compounds could significantly reduce HBV DNA levels in vitro and in vivo, highlighting their potential as therapeutic agents against viral infections .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with related sulfonamide derivatives showed dose-dependent inhibition of cell viability, suggesting that these compounds could serve as lead candidates for further development in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and similar sulfonamide derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound ~463.45* 3-Fluoro-4-methoxybenzenesulfonamide; 6-methoxypyridazin-3-yl; 2-methylphenyl Hypothesized enhanced metabolic stability and receptor binding due to fluorine and methoxy groups .
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide () ~452.44* 5-Fluoro-2-methoxybenzenesulfonamide; 6-methylsulfonylpyridazin-3-yl Methylsulfonyl group may improve solubility but reduce membrane permeability compared to methoxy .
4-Amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (SMPZ, ) 310.32 4-Aminobenzenesulfonamide; 6-methoxypyridazin-3-yl Antifungal activity reported for Schiff base derivatives; lacks fluorine and methylphenyl groups .
N-{3-[(3R,4R)-6-(5,6-Difluoro-benzothiazol-2-ylmethoxy)-4-hydroxy-chroman-3-ylmethyl]-4-methoxy-phenyl}-trifluoromethanesulfonamide () ~758.70* Trifluoromethanesulfonamide; benzothiazolylmethoxy; chroman ring Complex structure with high molecular weight; likely targets enzymes with hydrophobic pockets .

Key Research Findings

Role of Fluorine and Methoxy Groups: The 3-fluoro and 4-methoxy substituents in the target compound may reduce oxidative metabolism compared to non-fluorinated analogues, as seen in other sulfonamides .

Pyridazine vs. Pyrimidine Moieties :

  • The 6-methoxypyridazin-3-yl group in the target compound distinguishes it from pyrimidine-based sulfonamides (e.g., sulfamethoxazole in ). Pyridazines exhibit distinct electronic properties, which may alter binding to targets like dihydrofolate reductase or carbonic anhydrase .

Antifungal and Antibacterial Potential: Schiff base derivatives of sulfamethoxypyridazine () show activity against multidrug-resistant Candida, suggesting that the target compound’s pyridazine moiety could be leveraged for similar applications. However, the absence of a Schiff base linker in the target compound may reduce chelation-dependent mechanisms .

Metabolic Stability :

  • The 2-methylphenyl group in the target compound likely enhances lipophilicity, promoting membrane permeability. This contrasts with polar substituents in compounds like SMPZ (), which prioritize solubility over tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.